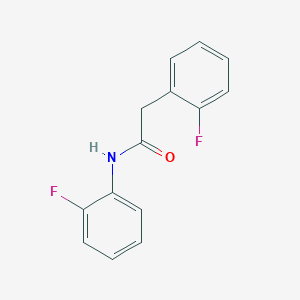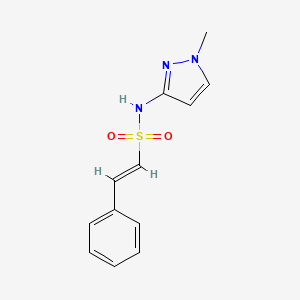
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone, also known as DMF-MPM, is a synthetic compound used in scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential applications in medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist of the dopamine D2 receptor. This receptor plays a critical role in the regulation of dopamine neurotransmission, which is involved in the control of movement, reward, and motivation. By modulating the activity of this receptor, (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone may have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release and the inhibition of dopamine reuptake. It has also been shown to affect the activity of other neurotransmitter systems, such as serotonin and norepinephrine, suggesting that it may have broader effects on brain function.
Vorteile Und Einschränkungen Für Laborexperimente
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments, including its high affinity and selectivity for the dopamine D2 receptor, as well as its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, such as its potential for off-target effects and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone, including the development of new drugs based on its structure and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesemethoden
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone can be synthesized using a multi-step process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with 4-methylpiperidine and subsequent conversion to the methanone derivative. The purity and yield of the final product can be optimized by using suitable solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone has been studied for its potential applications in medicinal chemistry, particularly as a modulator of the dopamine D2 receptor. It has been shown to exhibit high affinity and selectivity for this receptor, making it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-4-6-14(7-5-9)13(15)12-8-10(2)16-11(12)3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVUZSVKIETQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)

![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)
![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)





![2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7470541.png)